molecular formula C12H15NO · HCl B1164682 3-MAPB (hydrochloride)

3-MAPB (hydrochloride)

Cat. No. B1164682
M. Wt: 225.7
InChI Key: VJRICMIFFFCABX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-MAPB is an analog of 6-APB, a designer drug known as ‘benzo fury.’ 3-MAPB differs structurally from 6-APB by having the 2-aminopropyl group attached to the benzofuran moiety at the 3, rather than 6, position and a methyl group added to the amine. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.

Scientific Research Applications

Pharmacokinetic Parameter Estimation

3-MAPB (hydrochloride) has been associated with pharmacokinetic studies. The Maximum a Posteriori Bayesian (MAPB) estimation method is employed for the precise and flexible estimation of individual pharmacokinetic parameters using individual blood concentrations and prior information. This technique is crucial for drugs such as immunosuppressants and anticancer agents. The development of optimal sampling strategies using MAPB estimation is integral to estimate pharmacokinetic parameters accurately and flexibly (van der Meer et al., 2011).

Clinical Impact of Hydrogel-forming Microneedle Array Patches

Hydrogel-forming microneedle array patches (MAPs) are explored for their potential in clinical applications like patient monitoring, offering an alternative to traditional sample acquisition methods like venepuncture. The safety of repeated application and wear of these MAPs in human volunteers has been demonstrated, showing no significant skin reactions or disruption of skin barrier function. The study indicates that these MAPs could be utilized safely for sampling purposes or tumour eradication, highlighting their clinical viability (Al-Kasasbeh et al., 2020).

Influence on Population Pharmacokinetic Modeling

Errors in patient records can impact population pharmacokinetic (PK) modeling and individual MAPB estimation. The study suggests that while observational data sets, which are less precisely recorded than experimental data sets, can lead to errors, the influence on population PK modeling outcomes is limited. However, these errors can significantly affect individual MAPB estimation, highlighting the importance of accurate data recording in clinical settings (van der Meer et al., 2012).

Enhancing Photovoltaic Performance

Research into Methylammonium lead triiodide (MAPbI3) for hybrid organic–inorganic perovskite photovoltaics has shown promise due to its unique optoelectronic properties like tunable bandgap and higher absorption coefficient. Although MAPbI3 faces challenges like poor photochemical stability, additive engineering is frequently adopted to overcome these issues. The role and mechanism of different additives, both organic and inorganic, have been explored in improving the performance and stability of MAPbI3-based perovskite solar cells (PSCs), showcasing the potential of these materials in enhancing photovoltaic performance (Mangrulkar & Stevenson, 2021).

properties

Product Name

3-MAPB (hydrochloride)

Molecular Formula

C12H15NO · HCl

Molecular Weight

225.7

InChI

InChI=1S/C12H15NO.ClH/c1-9(13-2)7-10-8-14-12-6-4-3-5-11(10)12;/h3-6,8-9,13H,7H2,1-2H3;1H

InChI Key

VJRICMIFFFCABX-UHFFFAOYSA-N

SMILES

CNC(C)CC1=COC2=C1C=CC=C2.Cl

synonyms

1-(benzofuran-3-yl)-N-methylpropan-2-amine, monohydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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